molecular formula C10H12S8 B568160 2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione CAS No. 113019-96-8

2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione

Cat. No.: B568160
CAS No.: 113019-96-8
M. Wt: 388.686
InChI Key: YKHBAVGAVUTSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is a complex organic compound known for its unique structural properties. This compound features a hexahydrobenzo[1,2-d:4,5-d’]bis[1,3]dithiole core with two methylsulfanyl groups attached. Its structure is characterized by the presence of multiple sulfur atoms, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the dithiole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique sulfur-containing structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology and related processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Bis(ethylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione
  • 4,8-Bis(propylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione

Uniqueness

4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is unique due to its specific methylsulfanyl groups, which impart distinct chemical properties compared to its ethyl or propyl analogs. These properties include differences in reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

113019-96-8

Molecular Formula

C10H12S8

Molecular Weight

388.686

InChI

InChI=1S/C10H12S8/c1-13-3-5-7(17-9(11)15-5)4(14-2)8-6(3)16-10(12)18-8/h3-8H,1-2H3

InChI Key

YKHBAVGAVUTSFC-UHFFFAOYSA-N

SMILES

CSC1C2C(C(C3C1SC(=S)S3)SC)SC(=S)S2

Synonyms

4,8-bis(methylthio)benzo[1,2-d:4,5-d/']bis[1,3]dithiole-2,6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.